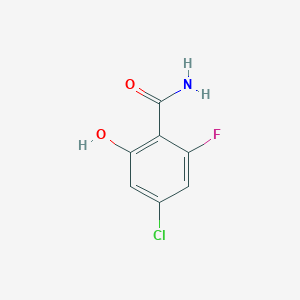

4-Chloro-2-fluoro-6-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

1110662-23-1 |

|---|---|

Molecular Formula |

C7H5ClFNO2 |

Molecular Weight |

189.57 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-hydroxybenzamide |

InChI |

InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12) |

InChI Key |

IUFRXGFCSWGYNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)N)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-6-hydroxybenzamide: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 4-Chloro-2-fluoro-6-hydroxybenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to predict its characteristics. The guide offers a detailed, field-proven protocol for its synthesis from 4-Chloro-2-fluoro-6-hydroxybenzoic acid, alongside a thorough analysis of its predicted spectroscopic data (NMR, IR, Mass Spectrometry), and a discussion of its potential biological significance within the broader class of substituted salicylamides. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related novel chemical entities.

Introduction: The Rationale for 4-Chloro-2-fluoro-6-hydroxybenzamide

Substituted benzamides, particularly salicylamides (2-hydroxybenzamides), represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. These include antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 4-Chloro-2-fluoro-6-hydroxybenzamide suggests a compound designed to explore new regions of chemical space within this pharmacologically active class. This guide provides the necessary theoretical and practical framework for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 4-Chloro-2-fluoro-6-hydroxybenzamide is characterized by a benzene ring substituted with a chloro, a fluoro, a hydroxyl, and an amide group. The intramolecular interactions between these substituents are expected to influence the molecule's conformation and chemical reactivity.

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-6-hydroxybenzamide

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₇H₅ClFNO₂ | Based on the chemical structure. |

| Molecular Weight | 189.57 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Typical for small molecule benzamides. |

| Melting Point | > 150 °C | Expected to be a crystalline solid with a relatively high melting point due to hydrogen bonding capabilities of the amide and hydroxyl groups. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amide and hydroxyl groups will contribute to some water solubility, but the substituted benzene ring will limit it. Good solubility is expected in polar aprotic solvents. |

| pKa (Phenolic -OH) | ~8-9 | The pKa of phenol is ~10. The electron-withdrawing effects of the chloro and fluoro substituents are expected to increase the acidity of the phenolic proton.[4][5] |

| pKa (Amide N-H) | ~17 | Amide protons are generally not acidic. |

| LogP | 1.5 - 2.5 | The presence of halogens increases lipophilicity, while the hydroxyl and amide groups decrease it. The predicted value is an estimate based on related structures. The LogP of the precursor acid is reported as 1.88.[6] |

Proposed Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide

The most direct and reliable method for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide is the amidation of its corresponding carboxylic acid, 4-Chloro-2-fluoro-6-hydroxybenzoic acid. This can be achieved through the formation of a more reactive acyl chloride intermediate, followed by reaction with ammonia.[7][8]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-fluoro-6-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Concentrated aqueous ammonia (28-30%)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-Chloro-2-fluoro-6-hydroxybenzoic acid.

-

Add an excess of thionyl chloride (approximately 5-10 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide

-

Dissolve the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate should form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding deionized water.

-

If necessary, neutralize any remaining acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-Chloro-2-fluoro-6-hydroxybenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-11.0 | Broad singlet | 1H | Phenolic -OH | The acidic proton of the hydroxyl group will appear as a broad singlet at a downfield chemical shift. |

| ~7.5-8.0 | Broad singlet | 1H | Amide -NH₂ | One of the amide protons, deshielded by the carbonyl group. |

| ~7.0-7.5 | Broad singlet | 1H | Amide -NH₂ | The second amide proton. |

| ~6.8-7.2 | Doublet of doublets | 1H | Aromatic C-H | Aromatic proton ortho to the amide and meta to the chlorine. |

| ~6.5-6.9 | Doublet of doublets | 1H | Aromatic C-H | Aromatic proton meta to the amide and ortho to the chlorine. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Amide) | The carbonyl carbon of the amide group. |

| ~155-160 | C-OH | The aromatic carbon attached to the hydroxyl group. |

| ~150-155 (d, ¹JCF) | C-F | The aromatic carbon attached to the fluorine atom, showing a large coupling constant. |

| ~130-135 | C-Cl | The aromatic carbon attached to the chlorine atom. |

| ~120-125 | C-CONH₂ | The aromatic carbon attached to the amide group. |

| ~110-115 (d) | Aromatic C-H | Aromatic methine carbon. |

| ~105-110 (d) | Aromatic C-H | Aromatic methine carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[17][18][19][20]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) and N-H stretches (amide) |

| 3350 & 3170 | Medium | Asymmetric and symmetric N-H stretching of the primary amide. |

| 1680-1630 | Strong | C=O stretch (Amide I band) |

| 1620-1580 | Medium | N-H bend (Amide II band) |

| 1600-1450 | Medium-Weak | C=C aromatic ring stretches |

| 1300-1200 | Strong | C-O stretch (phenolic) |

| 1100-1000 | Strong | C-F stretch |

| 800-700 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum (electron ionization) will show the molecular ion peak and characteristic fragmentation patterns.[21][22][23][24]

Caption: Predicted major fragmentation pathways for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Predicted Fragmentation:

-

Molecular Ion (M⁺˙): A peak at m/z 189 and an isotopic peak at m/z 191 (due to ³⁷Cl) in an approximate 3:1 ratio.

-

Loss of Amido Radical (•NH₂): A fragment at m/z 173/175.

-

Loss of Carboxamide Radical (•CONH₂): A fragment at m/z 145/147.

-

Loss of Carbon Monoxide (CO) from the [M - NH₂]⁺ fragment: A fragment at m/z 145/147.

Potential Biological and Pharmacological Significance

The structural motifs present in 4-Chloro-2-fluoro-6-hydroxybenzamide suggest several avenues for biological activity. Salicylamides and salicylanilides are known to possess a broad range of pharmacological effects.[1][2][3]

-

Antimicrobial Activity: Many halogenated salicylamides exhibit potent antibacterial and antifungal properties.[3] The combination of chloro and fluoro substituents may enhance these activities.

-

Antiviral Activity: Certain salicylanilides have shown promise as antiviral agents, targeting viruses such as HIV and Hepatitis C.[2]

-

Anticancer Activity: The salicylanilide scaffold is present in several compounds with demonstrated anticancer effects.

-

Enzyme Inhibition: The phenolic hydroxyl and amide groups can participate in hydrogen bonding interactions with enzyme active sites, making this class of compounds potential enzyme inhibitors.

The specific biological profile of 4-Chloro-2-fluoro-6-hydroxybenzamide remains to be elucidated through experimental screening. This guide provides the foundational chemical knowledge to enable such investigations.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide. By drawing on established chemical principles and data from analogous structures, a robust framework for its synthesis, characterization, and potential applications has been established. The detailed experimental protocol and predicted spectroscopic data offer a clear path for researchers to synthesize and verify the structure of this novel compound. Further investigation into its biological activities is warranted and encouraged.

References

-

askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved from [Link]

-

Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation... Retrieved from [Link]

-

J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 16). 15.16: Formation of Amides. Retrieved from [Link]

-

PMC. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

-

CIE A-Level Chemistry. 34.3 Amides. Retrieved from [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 28). 15.15: Formation of Amides. Retrieved from [Link]

-

ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Retrieved from [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

-

Canadian Science Publishing. Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Retrieved from [Link]

-

PubMed. (2011, October 15). Antiviral activity of substituted salicylanilides--a review. Retrieved from [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. (video). Retrieved from [Link]

-

The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

NIST. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

-

ResearchGate. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Retrieved from [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). Retrieved from [Link]

-

PMC. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]

-

YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

Discovery - the University of Dundee Research Portal. (2024, July 21). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Retrieved from [Link]

-

YouTube. (2021, April 8). ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. Retrieved from [Link]

-

TSI Journals. (2009, November 21). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. Retrieved from [Link]

-

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New substituted benzamides with potential antipsychotic action. Retrieved from [Link]

-

Michigan State University. Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. 4-Chloro-3-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

- 1. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of substituted salicylanilides--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chemscene.com [chemscene.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. tandfonline.com [tandfonline.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. srd.nist.gov [srd.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. askfilo.com [askfilo.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Chloro-2-fluoro-6-hydroxybenzamide in Solution

For Immediate Release

A Comprehensive Framework for Assessing the Intrinsic Stability of a Novel Benzamide Derivative

[City, State] – [Date] – This technical guide presents a robust framework for evaluating the thermodynamic stability of 4-Chloro-2-fluoro-6-hydroxybenzamide in various solution-based environments. The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1] This document, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy for conducting forced degradation studies to elucidate potential degradation pathways and establish the intrinsic stability profile of this molecule.

While specific, publicly available stability data for 4-Chloro-2-fluoro-6-hydroxybenzamide is not yet documented, this guide leverages established principles from the International Council on Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds to propose a thorough investigational plan.[1] The methodologies described herein are designed to serve as a foundational template for initiating a comprehensive stability assessment.

Introduction: The Criticality of Stability Assessment

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted benzamide with potential applications in medicinal chemistry. The arrangement of its functional groups—a hydrolyzable amide, a phenolic hydroxyl group, and halogen substituents—suggests several potential degradation pathways. Understanding the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress is paramount for developing a stable drug formulation and a reliable stability-indicating analytical method.[1][2]

Forced degradation, or stress testing, involves subjecting the API to conditions harsher than those used in accelerated stability testing.[1][3] The goal is to generate a target degradation of approximately 5-20%, which is sufficient to identify primary degradation products without leading to their subsequent breakdown.[1] This process is fundamental to identifying potential liabilities in the molecule's structure and informing decisions on formulation, packaging, and storage.[3]

Proposed Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is crucial for a comprehensive understanding of the molecule's stability. This involves a series of experiments where the compound is exposed to various stress conditions.

Materials and Equipment

-

API: 4-Chloro-2-fluoro-6-hydroxybenzamide

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, Purified water, Phosphate buffers.[1]

-

Equipment: HPLC-UV/DAD system, pH meter, calibrated oven, photostability chamber, analytical balance.[1]

General Procedure for Sample Preparation

A stock solution of 4-Chloro-2-fluoro-6-hydroxybenzamide (e.g., 1 mg/mL) should be prepared in a suitable non-reactive solvent, such as methanol or acetonitrile.[1] This stock solution will serve as the starting material for all stress conditions.

Stress Conditions

The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study:

Caption: Workflow for a comprehensive forced degradation study.

2.3.1. Hydrolytic Degradation

The amide functional group in benzamides is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3] The rate of hydrolysis is often pH-dependent.[4][5]

-

Acidic Conditions: The stock solution will be treated with an appropriate concentration of hydrochloric acid (e.g., 0.1M HCl) and heated (e.g., 60°C). Samples will be collected at various time points for analysis.[1] Acid-catalyzed hydrolysis typically involves protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3]

-

Basic Conditions: The stock solution will be exposed to a suitable concentration of sodium hydroxide (e.g., 0.1M NaOH) at room temperature. The rate of hydrolysis in basic conditions is expected to be faster than in acidic or neutral conditions.[4][5][6] The dominant pathway is likely initiated by the attack of a hydroxide ion on the benzamidine.[4][5]

-

Neutral Conditions: The stock solution will be mixed with purified water and heated (e.g., 60°C) to assess the rate of hydrolysis in the absence of acid or base catalysis.[1]

2.3.2. Oxidative Degradation

The phenolic hydroxyl group and the aromatic ring itself can be susceptible to oxidation.

-

The stock solution will be treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature, protected from light.[1] The use of a free radical initiator could also be considered to accelerate oxidation.[7]

2.3.3. Thermal Degradation

-

The solid API will be subjected to dry heat (e.g., 80°C) in a calibrated oven to assess its solid-state thermal stability. Solution-state thermal stability will be evaluated in parallel.

2.3.4. Photolytic Degradation

-

The API in both solid and solution states will be exposed to light according to ICH Q1B guidelines to determine its photosensitivity.

Analytical Methodology: A Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[8][9][10] This method must be capable of separating the parent API from all process-related impurities and degradation products.[10]

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and a phosphate buffer | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency and reasonable run times.[8] |

| Detection | UV/DAD at an appropriate wavelength | Enables the detection of the parent compound and potential degradants. |

| Column Temperature | 30°C | Provides consistent retention times. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

The method will be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.

Predicted Degradation Pathways and Products

Based on the structure of 4-Chloro-2-fluoro-6-hydroxybenzamide, several degradation pathways can be anticipated.

Caption: Potential degradation pathways of 4-Chloro-2-fluoro-6-hydroxybenzamide.

-

Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond to yield 4-chloro-2-fluoro-6-hydroxybenzoic acid and ammonia.[3] This is expected to be the primary degradation route under both acidic and basic conditions.

-

Oxidation: The electron-rich aromatic ring, activated by the hydroxyl group, could be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.

-

Dehalogenation: While generally less common under these conditions, the possibility of reductive dechlorination or nucleophilic displacement of the fluorine atom cannot be entirely ruled out, especially under photolytic or extreme thermal stress.

Data Interpretation and Reporting

The percentage of degradation will be calculated based on the decrease in the peak area of the parent compound in the HPLC chromatograms.[1] Degradation products will be identified using mass spectrometry (LC-MS/MS).[3]

Table 2: Hypothetical Forced Degradation Data Summary

| Stress Condition | Duration | % Degradation of Parent | Major Degradation Product(s) |

| 0.1M HCl (60°C) | 24h | 15.2% | 4-Chloro-2-fluoro-6-hydroxybenzoic Acid |

| 0.1M NaOH (RT) | 8h | 18.5% | 4-Chloro-2-fluoro-6-hydroxybenzoic Acid |

| 3% H₂O₂ (RT) | 24h | 8.7% | Unidentified polar degradants |

| Thermal (80°C) | 7 days | 2.1% | Minor unidentified degradants |

| Photolytic (ICH Q1B) | 7 days | 5.4% | Multiple minor degradants |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for assessing the thermodynamic stability of 4-Chloro-2-fluoro-6-hydroxybenzamide in solution. The successful execution of these forced degradation studies will be instrumental in identifying critical degradation pathways, which in turn will inform the development of a stable formulation and a validated, stability-indicating analytical method.[1] The insights gained will be invaluable for ensuring the quality, safety, and efficacy of any potential drug product containing this API.

References

- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)

- Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.

- Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic W

- Forced degradation studies: A critical lens into pharmaceutical stability.

- Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.

- Forced Degradation – A Review. Biomed J Sci & Tech Res.

- A practical guide to forced degradation and stability studies for drug substances.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability Indicating Analytic Method Devlompent & Valid

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Stability Indicating HPLC Method Development: A Review. IJPPR.

Sources

- 1. benchchem.com [benchchem.com]

- 2. onyxipca.com [onyxipca.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. biomedres.us [biomedres.us]

- 8. irjpms.com [irjpms.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. ijtsrd.com [ijtsrd.com]

Topic: A Methodological Guide to Determining the Solubility Profile of 4-Chloro-2-fluoro-6-hydroxybenzamide in Organic Solvents

An In-Depth Methodological Guide

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. 4-Chloro-2-fluoro-6-hydroxybenzamide, a substituted aromatic amide, represents a class of molecules with significant potential as intermediates or active pharmaceutical ingredients (APIs). Its functional groups—a halogenated phenyl ring, a hydroxyl group, and an amide moiety—suggest a nuanced solubility behavior governed by a complex interplay of polarity, hydrogen bonding capabilities, and molecular architecture.

The solubility of such a compound is not merely a data point; it is a critical parameter that dictates its fate in numerous processes, including reaction kinetics, crystallization, purification, formulation, and ultimately, its bioavailability in physiological systems.[1][2][3][4] A poorly characterized solubility profile can lead to significant challenges in process development, scale-up, and the formulation of effective drug products.

This technical guide provides a comprehensive, methodology-centric framework for researchers, chemists, and drug development professionals to experimentally determine and analyze the solubility profile of 4-Chloro-2-fluoro-6-hydroxybenzamide. Rather than presenting pre-existing data, we will delineate the principles and detailed protocols necessary to generate a robust and reliable solubility profile from first principles. This guide is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a deep and practical understanding of the entire workflow.

Physicochemical Characterization of the Solute

Before any experimental work commences, a foundational understanding of the target molecule is essential. The structure of 4-Chloro-2-fluoro-6-hydroxybenzamide provides predictive insights into its behavior.

-

Hydrogen Bond Donor: The amide (-NH2) and hydroxyl (-OH) groups can donate hydrogen bonds.

-

Hydrogen Bond Acceptor: The oxygen atoms of the carbonyl (C=O) and hydroxyl groups, the nitrogen of the amide, and the fluorine atom can act as hydrogen bond acceptors.

-

Polarity: The presence of multiple polar functional groups (amide, hydroxyl) suggests moderate to high polarity, which will be offset by the hydrophobic nature of the benzene ring.

-

Aromaticity: The phenyl ring can engage in π-π stacking interactions.

These features suggest that the compound will exhibit preferential solubility in polar organic solvents, particularly those capable of participating in hydrogen bonding. Its solubility in non-polar, aprotic solvents is expected to be limited.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | Derived from Structure |

| Molecular Weight | 189.57 g/mol | Calculated |

| Appearance | Assumed to be a crystalline solid | Based on similar structures[5] |

| CAS Number | Not readily available in public databases | N/A |

Theoretical Framework & Predictive Models

While experimental determination is the gold standard, modern computational tools can provide valuable initial estimates, helping to prioritize which solvents to screen. This predictive step saves time, resources, and materials.

The solubility process is governed by the Gibbs free energy of solution (ΔG°sol), which incorporates both enthalpic (ΔH°sol) and entropic (ΔS°sol) contributions. A negative ΔG°sol indicates a spontaneous dissolution process. Thermodynamic models like the Universal Quasi-Chemical Functional-group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for predicting solubility.[6]

-

UNIFAC Method: This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is particularly useful for predicting solubility in solvent mixtures.[7]

-

COSMO-RS: This quantum chemistry-based approach uses the surface polarity of molecules to predict thermodynamic properties in liquids, offering high accuracy for a wide range of compounds and solvents.

Employing these models provides a rational basis for selecting a diverse yet manageable set of solvents for experimental validation, covering a range of polarities and chemical functionalities (e.g., alcohols, ketones, esters, and aprotic polar solvents).

Experimental Determination of Equilibrium Solubility

The cornerstone of a reliable solubility profile is the accurate experimental measurement of equilibrium solubility. The Shake-Flask method is the most widely recognized and accepted technique for this purpose due to its robustness and direct measurement of the thermodynamic equilibrium state.[8][9]

Workflow for Equilibrium Solubility Determination

Caption: Shake-Flask method workflow for solubility determination.

Detailed Protocol 1: Shake-Flask Method

This protocol is designed as a self-validating system. The use of a significant excess of solid and prolonged agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Preparation:

-

Add an excess amount of solid 4-Chloro-2-fluoro-6-hydroxybenzamide to a series of glass vials. "Excess" is critical; a good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures saturation is achieved.

-

Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Temperature control is non-negotiable, as solubility is highly temperature-dependent.[10]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary kinetics study (sampling at 8, 16, 24, and 48 hours) should be performed for a new compound to confirm the time required to reach a plateau in concentration, which signifies equilibrium.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly to let the bulk of the undissolved solid settle.

-

To separate the saturated solution from the remaining solid, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes). This step pellets the fine particulates.

-

Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert, 0.22 µm syringe filter (e.g., PTFE). This step is crucial to remove any microscopic particles that could otherwise dissolve upon dilution and lead to an overestimation of solubility. The choice of a non-adsorptive filter material prevents loss of the analyte.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used in the HPLC analysis) to bring the concentration within the linear range of the calibration curve. This prevents detector saturation and ensures accurate quantification.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the preferred technique for quantifying the solute concentration due to its high specificity, sensitivity, and accuracy.[3][12]

Workflow for HPLC Quantification

Caption: HPLC quantification workflow for solubility samples.

Detailed Protocol 2: HPLC Method Development and Analysis

-

Instrument and Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for a polar aromatic compound.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) provides good peak shape and resolution. The acid modifier suppresses the ionization of the phenolic hydroxyl group, leading to more reproducible retention times.

-

Detection: A UV-Vis or Diode Array Detector (DAD) set at a wavelength of maximum absorbance for the compound (likely around 240-280 nm due to the substituted benzamide chromophore).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Calibration Curve Generation:

-

Prepare a primary stock solution of 4-Chloro-2-fluoro-6-hydroxybenzamide of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform a series of accurate serial dilutions to prepare at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate to ensure reproducibility.

-

Plot the mean peak area against the known concentration for each standard. Perform a linear regression analysis. A coefficient of determination (R²) greater than 0.999 is required for a reliable calibration curve.

-

-

Sample Analysis:

-

Inject the diluted filtrate samples (prepared in the Shake-Flask protocol) in triplicate.

-

Determine the average peak area for each sample.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the equilibrium solubility.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison and interpretation. The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

Example Solubility Data Table

| Solvent | Solvent Type | Polarity Index¹ | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| n-Heptane | Non-polar, Aprotic | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Non-polar, Aprotic | 2.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar, Aprotic | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar, Aprotic | 5.1 | [Experimental Value] | [Calculated Value] |

| 2-Propanol | Polar, Protic | 3.9 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar, Protic | 4.3 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar, Protic | 5.1 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 7.2 | [Experimental Value] | [Calculated Value] |

| Water | Polar, Protic | 10.2 | [Experimental Value] | [Calculated Value] |

| ¹ Snyder polarity index values are illustrative. |

Conclusion

Determining the solubility profile of a novel compound like 4-Chloro-2-fluoro-6-hydroxybenzamide is a systematic process that combines theoretical prediction with rigorous experimental validation. The Shake-Flask method, coupled with specific and sensitive HPLC quantification, provides the gold-standard data required by researchers and developers. This methodological guide outlines a robust, self-validating framework for generating this critical dataset. The resulting solubility profile is an indispensable tool for guiding solvent selection in synthesis and purification, enabling rational formulation design, and ultimately accelerating the journey of a promising molecule from the laboratory to its final application.

References

-

Determination of Solubility by Gravimetric Method . (n.d.). Courseware.cutm.ac.in. Retrieved February 13, 2024, from [Link]

-

Garrido, J., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles . Journal of the American Chemical Society. Retrieved February 13, 2024, from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review . International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Retrieved February 13, 2024, from [Link]

-

Le, T. T., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design . Processes, 6(11), 215. Retrieved February 13, 2024, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). U.S. EPA Product Properties Test Guidelines. Retrieved February 13, 2024, from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences, 1(1), 1-4. Retrieved February 13, 2024, from [Link]

-

Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing a WHO Essential Medicine or comparator product . (2019). World Health Organization. Retrieved February 13, 2024, from [Link]

-

Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. Retrieved February 13, 2024, from [Link]

-

Budkov, Y., et al. (2024). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models . ChemRxiv. Retrieved February 13, 2024, from [Link]

-

Oschmann, J., et al. (2021). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water . ResearchGate. Retrieved February 13, 2024, from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. Retrieved February 13, 2024, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection . (2021). Improved Pharma. Retrieved February 13, 2024, from [Link]

-

Budkov, Y., et al. (2024). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models . PubMed. Retrieved February 13, 2024, from [Link]

-

Jouyban, A., et al. (2022). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination . Pharmaceutical Sciences. Retrieved February 13, 2024, from [Link]

-

Singhvi, I., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Retrieved February 13, 2024, from [Link]

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . Molecules, 26(2), 390. Retrieved February 13, 2024, from [Link]

-

Harvey, D. (2021). Gravimetric Methods . Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation . International Journal of Pharmaceutics. Retrieved February 13, 2024, from [Link]

-

Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. Retrieved February 13, 2024, from [Link]

-

Kumar, S., et al. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug . ResearchGate. Retrieved February 13, 2024, from [Link]

-

Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Journal of Pharmaceutical Sciences. Retrieved February 13, 2024, from [Link]

-

Solubility Test, HPLC-UV/VIS Method . (n.d.). Pharmacology Discovery Services. Retrieved February 13, 2024, from [Link]

-

Sharma, D., et al. (2024). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC . International Journal of Pharmaceutical Sciences and Research. Retrieved February 13, 2024, from [Link]

-

Classification of organic compounds By solubility . (n.d.). Academics.keystone.edu. Retrieved February 13, 2024, from [Link]

- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (n.d.). Google Patents.

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry . Murov.info. Retrieved February 13, 2024, from [Link]

- Synthesis method of 4-Hydroxythiobenzamide. (n.d.). Google Patents.

- United States Patent. (2008). Google Patents.

-

Arshad, N., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide . ResearchGate. Retrieved February 13, 2024, from [Link]

-

4-Hydroxybenzamide . (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. ijpsr.com [ijpsr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. bioassaysys.com [bioassaysys.com]

- 10. mdpi.com [mdpi.com]

- 11. enamine.net [enamine.net]

- 12. ijsrtjournal.com [ijsrtjournal.com]

An In-Depth Technical Guide to the Ionization Behavior and pKa Determination of 4-Chloro-2-fluoro-6-hydroxybenzamide

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] This property is of paramount importance in drug development, influencing critical pharmacokinetic and pharmacodynamic characteristics such as solubility, permeability, and target binding. This guide provides a comprehensive technical overview of the ionization behavior of 4-Chloro-2-fluoro-6-hydroxybenzamide, a substituted aromatic compound with multiple functional groups that influence its acidic and basic properties. We will explore the theoretical underpinnings of its pKa, detail robust experimental methodologies for its precise determination, and touch upon computational approaches for its prediction. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a drug molecule is ionized in different physiological environments—from the acidic milieu of the stomach to the near-neutral pH of the blood—directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For an orally administered drug, the ionization state affects its ability to dissolve in the gastrointestinal tract and permeate across the intestinal membrane. 4-Chloro-2-fluoro-6-hydroxybenzamide possesses a phenolic hydroxyl group, the primary acidic center, and a benzamide moiety. The interplay of the electron-withdrawing effects of the chloro, fluoro, and amide substituents on the aromatic ring is expected to significantly modulate the acidity of the phenolic proton. An accurate understanding and empirical determination of its pKa are therefore non-negotiable for predicting its in vivo behavior and optimizing its formulation.

Theoretical Analysis of Ionization Behavior

The principal ionization equilibrium for 4-Chloro-2-fluoro-6-hydroxybenzamide involves the dissociation of the phenolic hydroxyl group. The amide group is exceedingly weakly acidic (N-H deprotonation) and weakly basic (O-protonation), with pKa values far outside the physiologically relevant range, and thus its direct ionization is not considered here. The primary focus is on the equilibrium between the neutral (protonated) form and the phenolate (deprotonated) anion.

Caption: Ionization equilibrium of the phenolic hydroxyl group.

2.1. Substituent Effects on Phenolic Acidity

The pKa of unsubstituted phenol is approximately 10.0. The acidity of the phenolic proton in 4-Chloro-2-fluoro-6-hydroxybenzamide is modulated by the electronic effects of the three substituents:

-

Halogens (Ortho-Fluoro and Para-Chloro): Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenolate anion and thus increases acidity (lowers the pKa).[2] While halogens also have a weak electron-donating resonance effect (+R), the inductive effect is generally dominant.

-

Amide (Ortho-Benzamide): The amide group is also electron-withdrawing, which should further increase the acidity of the adjacent phenolic proton. Salicylamide (2-hydroxybenzamide), a close structural analog, has a pKa of about 8.2, demonstrating a significant acidifying effect compared to phenol.[8][9][10][11]

2.2. Estimated pKa Value

Considering the individual and cumulative electron-withdrawing effects of the ortho-fluoro, para-chloro, and ortho-amide groups, it is reasonable to predict that the pKa of 4-Chloro-2-fluoro-6-hydroxybenzamide will be significantly lower than that of phenol (10.0) and likely lower than that of salicylamide (8.2). A reasonable estimate would place the pKa in the range of 7.0 - 8.0 . However, this remains a qualitative prediction; precise experimental determination is essential.

| Compound | pKa Value | Key Substituent Effect |

| Phenol | ~10.0 | Baseline |

| 4-Chlorophenol | ~9.4[5][6][7] | -I effect from para-Cl |

| 2-Fluorophenol | ~8.7[3][4] | Strong -I effect from ortho-F |

| Salicylamide | ~8.2[8][9][10] | -I and resonance effects from ortho-CONH₂ |

| 4-Chloro-2-fluoro-6-hydroxybenzamide | Est. 7.0 - 8.0 | Combined -I effects of F, Cl, and CONH₂ |

Experimental Determination of pKa

Two robust and widely used methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[12][13] Both provide high-precision data when executed correctly.

3.1. Method 1: Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally.[14][15][16] The pKa is determined from the resulting titration curve.

Principle of Causality: The Henderson-Hasselbalch equation forms the theoretical basis for this measurement.[17][18][19][20][21] It relates pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the molecule.

pH = pKa + log([A⁻]/[HA])

At the half-equivalence point of the titration, the concentrations of the protonated and deprotonated species are equal ([A⁻] = [HA]). At this point, the log term becomes zero, and therefore, pH = pKa .[19][21]

Self-Validating Experimental Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature.[15] This ensures the accuracy of all subsequent pH measurements.

-

Reagent Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH in deionized, CO₂-free water.

-

Prepare a standardized solution of ~0.1 M HCl.

-

Prepare a solution of the analyte (4-Chloro-2-fluoro-6-hydroxybenzamide) at a known concentration (e.g., 1-5 mM).[15]

-

Insight: Due to the potential for low aqueous solubility, a co-solvent such as methanol or DMSO may be required. If a co-solvent is used, the measured value is an "apparent pKa" (psKa). The aqueous pKa can be determined by performing titrations at several co-solvent concentrations and extrapolating to 0% co-solvent using the Yasuda-Shedlovsky method.[22][23][24][25][26]

-

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[15]

-

If necessary, acidify the solution to a pH at least 2 units below the estimated pKa using the standardized HCl to ensure the analyte is fully protonated.

-

Titrate with the standardized NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL) via an automated burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The half-equivalence point is the volume of titrant exactly half of that at the equivalence point. The pH at this volume is the pKa.[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

3.2. Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionization site, leading to different UV-Vis absorbance spectra for the protonated and deprotonated species.[13][27] It is highly sensitive and requires less material than potentiometric titration.[13]

Principle of Causality: The Beer-Lambert law states that absorbance is directly proportional to concentration. The protonated (ArOH) and deprotonated (ArO⁻) forms of 4-Chloro-2-fluoro-6-hydroxybenzamide will have distinct molar absorptivity coefficients at certain wavelengths. By preparing a series of buffers with known pH values and measuring the absorbance of the analyte in each, the ratio of [ArO⁻]/[ArOH] can be determined spectroscopically. Plotting absorbance at a chosen wavelength versus pH generates a sigmoidal curve, from which the pKa can be derived as the inflection point.[27][28]

Self-Validating Experimental Protocol:

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).

-

Prepare a series of at least 10-12 buffer solutions covering a pH range approximately 2 units above and below the estimated pKa (e.g., from pH 6.0 to 10.0). Maintain a constant ionic strength across all buffers.

-

-

Spectral Acquisition:

-

Record the full UV-Vis spectrum (e.g., 220-400 nm) of the analyte in a highly acidic solution (pH << pKa) to obtain the spectrum of the pure protonated form (A_HA).

-

Record the spectrum in a highly basic solution (pH >> pKa) to obtain the spectrum of the pure deprotonated form (A_A-). The presence of clear isosbestic points, where the absorbance does not change with pH, provides confidence that the equilibrium involves only two species.

-

Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each of the prepared buffers.

-

Measure the absorbance of each sample at a wavelength where the difference between A_HA and A_A- is maximal.

-

-

Data Analysis:

-

Plot the measured absorbance versus pH.

-

Fit the data to the following equation to determine the pKa: A = (A_HA + A_A- * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where A is the absorbance at a given pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[29]

-

Computational pKa Prediction

In silico methods offer a rapid, cost-effective way to estimate pKa values, which is particularly useful in early-stage drug discovery for screening large libraries of compounds.[1][30] These methods use quantum mechanical calculations or quantitative structure-property relationship (QSPR) models.[1]

Principle of Causality: Quantum mechanical methods calculate the free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[31][32] The pKa is then derived directly from this energy difference. QSPR models build statistical correlations between calculated molecular descriptors (like atomic charges) and experimentally determined pKa values for a training set of similar molecules.[1]

Authoritative Tools: Several software packages are available for pKa prediction, including:

-

Schrödinger Maestro (using FEP+ or LigPrep)

-

ACD/Labs Percepta

-

ChemAxon MarvinSketch

Trustworthiness: While powerful, these are predictive tools. The accuracy depends heavily on the quality of the underlying model and the similarity of the query molecule to the compounds in the training set.[1][30] Computationally predicted pKa values should always be confirmed by experimental measurement for lead candidates.[31][32]

Conclusion

The ionization behavior of 4-Chloro-2-fluoro-6-hydroxybenzamide is dominated by its acidic phenolic hydroxyl group. Theoretical analysis based on the strong electron-withdrawing nature of its substituents suggests a pKa value significantly lower than that of unsubstituted phenol, likely in the range of 7.0-8.0. This guide has detailed two gold-standard experimental protocols—potentiometric titration and UV-Vis spectrophotometry—that provide self-validating frameworks for the precise and accurate determination of this critical parameter. The insights gained from these empirical methods, complemented by computational predictions, are essential for building a comprehensive physicochemical profile of this molecule, thereby enabling informed decision-making throughout the drug development pipeline.

References

-

Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Šícho, M., et al. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved February 17, 2026, from [Link]

-

4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Retrieved February 17, 2026, from [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024). Retrieved February 17, 2026, from [Link]

-

4-Chlorophenol - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Experiment # 9: The Henderson-Hasselbalch Equation - ULM. (n.d.). Retrieved February 17, 2026, from [Link]

-

Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry - Study.com. (2021). Retrieved February 17, 2026, from [Link]

-

4-Chlorophénol - Wikipédia. (n.d.). Retrieved February 17, 2026, from [Link]

-

The Henderson-Hasselbalch Equation - AP Chemistry Study Guide. (n.d.). Retrieved February 17, 2026, from [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved February 17, 2026, from [Link]

-

Why is o-flurophenol is more acidic than p-flurophenol? - Quora. (2017). Retrieved February 17, 2026, from [Link]

-

Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. Molecules. Retrieved February 17, 2026, from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.). Retrieved February 17, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Ghale, G., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. Retrieved February 17, 2026, from [Link]

-

Box, K. J., et al. (2008). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 17, 2026, from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]

-

Molecular structure of salicylamide - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 17, 2026, from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved February 17, 2026, from [Link]

-

Avdeef, A., et al. (1995). PH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures. Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

-

Potentiometric pKa determination of water-insoluble compound - Pion Inc. (n.d.). Retrieved February 17, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved February 17, 2026, from [Link]

-

Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration - DergiPark. (2014). Retrieved February 17, 2026, from [Link]

-

Bergström, C. A. S., et al. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. Molecular Pharmaceutics. Retrieved February 17, 2026, from [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents - Der Pharma Chemica. (n.d.). Retrieved February 17, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]

-

Q5. In the box below, you are given the pKa values for a series of compounds... (n.d.). Retrieved February 17, 2026, from [Link]

-

Why is p-chloro phenol more acidic than p-flouro phenol? - Quora. (2014). Retrieved February 17, 2026, from [Link]

-

Salicylamide | C7H7NO2 | CID 5147 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

why is para chloro phenol more acidic than para fluoro phenol? - askIITians. (2014). Retrieved February 17, 2026, from [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Retrieved February 17, 2026, from [Link]

-

Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? - Vaia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia - ACS Publications. (2005). Retrieved February 17, 2026, from [Link]

-

Substituent effects on the physical properties and pKa of phenol - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Acidity of substituted phenols - Chemistry Stack Exchange. (2014). Retrieved February 17, 2026, from [Link]

-

4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

4-chloro-2-fluoro-6-methoxybenzamide (C8H7ClFNO2) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Fluorophenol CAS#: 367-12-4 [m.chemicalbook.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 7. 4-Chlorophénol — Wikipédia [fr.wikipedia.org]

- 8. Salicylamide | 65-45-2 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy Salicylamide | 65-45-2 [smolecule.com]

- 12. mt.com [mt.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 18. microbenotes.com [microbenotes.com]

- 19. ulm.edu [ulm.edu]

- 20. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]

- 21. savemyexams.com [savemyexams.com]

- 22. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. hrcak.srce.hr [hrcak.srce.hr]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. ishigirl.tripod.com [ishigirl.tripod.com]

- 28. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 29. hi-tec.tripod.com [hi-tec.tripod.com]

- 30. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]

- 31. afit.edu [afit.edu]

- 32. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to 4-Chloro-2-fluoro-6-hydroxybenzamide as a Fluorinated Building Block

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Over half of all new small-molecule drugs approved by the FDA contain at least one fluorine atom, a testament to the transformative power of this unique element.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2] Fluorinated building blocks—structurally diverse intermediates that carry the fluorine atom—are the workhorses that enable chemists to systematically explore structure-activity relationships (SAR) with precision.[1][3]

This guide provides a deep technical dive into 4-Chloro-2-fluoro-6-hydroxybenzamide , a trifunctional aromatic building block poised for significant utility in drug development. The strategic arrangement of its chloro, fluoro, hydroxyl, and benzamide moieties offers multiple reaction handles and creates a unique electronic landscape, making it an attractive starting point for synthesizing complex molecules, particularly in oncology and inflammation research. We will explore its synthesis, physicochemical properties, characteristic reactivity, and potential applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted aromatic compound whose structure offers a rich platform for synthetic diversification. Understanding its core properties is the first step in leveraging its potential.

| Property | Value (Predicted/Calculated) | Justification / Source |

| IUPAC Name | 4-Chloro-2-fluoro-6-hydroxybenzamide | Standard nomenclature. |

| Molecular Formula | C₇H₅ClFNO₂ | Calculated from structure. |

| Molecular Weight | 189.57 g/mol | Calculated from atomic weights. |

| CAS Number | Not available | This specific benzamide is not widely cataloged; its precursor benzoic acid is CAS 2363171-74-6.[4] |

| Appearance | Predicted: Off-white to light tan solid | Based on similar substituted benzamides and phenols. |

| Melting Point | Predicted: >150 °C | The presence of intermolecular hydrogen bonding (amide-amide, amide-hydroxyl) is expected to result in a relatively high melting point compared to non-hydroxylated analogs.[5] |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol). | The amide and hydroxyl groups provide polarity, while the chlorinated aromatic ring contributes to organic solubility. |

| pKa (Phenolic Hydroxyl) | Predicted: ~7-8 | The acidity of the phenol is increased by the inductive electron-withdrawing effects of the ortho-fluoro and para-chloro groups, but potentially decreased by intramolecular hydrogen bonding with the ortho-fluoro atom.[6] |

Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide: A Validated Workflow

The most direct and reliable route to 4-Chloro-2-fluoro-6-hydroxybenzamide is a two-step process starting from the commercially available 4-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 2363171-74-6).[4] This method first involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from benzoic acid to benzamide.

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established amidation chemistry.[1][2][3]

Step 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride (Acyl Chloride Formation)

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-Chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq.) in anhydrous toluene (10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

Causality Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species for converting the carboxylic acid to the highly reactive acyl chloride.[7]

-

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of HCl and SO₂ gases, which should be vented through a scrubber.

-

Reaction: Heat the mixture to 60-70 °C and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride as an oil or low-melting solid, which is used immediately in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide (Amidation)

-

Reactor Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (NH₄OH, ~28-30%, 10 eq.) in an ice-water bath (0-5 °C).

-

Amidation Reaction: Dissolve the crude acyl chloride from Step 1 in a minimal amount of an anhydrous, inert solvent like dichloromethane (DCM). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A precipitate will form immediately.

-

Causality Insight: The reaction is highly exothermic. Slow addition into a cold, excess of nucleophile (ammonia) prevents the formation of diacylated byproducts and ensures complete conversion.[2]

-

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium chloride salts, followed by a small amount of cold DCM to remove any non-polar impurities.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure 4-Chloro-2-fluoro-6-hydroxybenzamide.

Spectroscopic and Structural Characterization (Predicted)

While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and known data from similar structures.[8][9]

| Technique | Expected Observations |

| ¹H NMR | - Amide Protons (-CONH₂): Two broad singlets, one between δ 7.5-8.0 ppm and another slightly downfield, which are exchangeable with D₂O. - Aromatic Protons (-ArH): Two doublets in the δ 6.5-7.5 ppm region. The proton ortho to the hydroxyl group will likely be the most upfield. Coupling to the ¹⁹F nucleus will result in additional splitting (doublet of doublets). - Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent, exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A singlet in the δ 165-170 ppm region. - Aromatic Carbons (-ArC): Six distinct signals. The carbon atoms bonded to fluorine and chlorine will show large one-bond and smaller multi-bond C-F and C-Cl couplings. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). |

| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3400 cm⁻¹. - N-H Stretches: Two distinct sharp-to-medium bands around 3150 cm⁻¹ and 3350 cm⁻¹ (asymmetric and symmetric stretching of the primary amide).[5] - C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A strong band near 1600-1640 cm⁻¹. - C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 189. A characteristic M+2 peak at m/z = 191 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Loss of NH₂ (m/z = 173), loss of CONH₂ (m/z = 145), and other fragments corresponding to the aromatic ring. |

Reactivity and Synthetic Utility

The value of 4-Chloro-2-fluoro-6-hydroxybenzamide lies in its three distinct functional groups, which can be addressed with high selectivity.

Caption: Key reaction sites on the building block.

-

The Phenolic Hydroxyl (-OH): This group is a versatile handle for introducing diversity. It can be readily alkylated (e.g., Williamson ether synthesis) or acylated to form esters. Its acidity allows it to act as a nucleophile under basic conditions.

-

The Benzamide (-CONH₂): The primary amide is relatively stable but can be dehydrated to the corresponding nitrile under harsh conditions or hydrolyzed back to the carboxylic acid. The N-H bonds can also participate in N-alkylation or N-arylation reactions, though this is less common than O-alkylation of the phenol.

-

The Aromatic Ring (Ar-Cl and Ar-F): The ring is electron-deficient due to the halogen substituents. The chlorine atom at the 4-position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the ortho-fluoro and para-amide groups. This allows for the displacement of chlorine with various nucleophiles (e.g., amines, thiols, alkoxides) to build more complex structures. The fluorine atom is generally less susceptible to displacement than chlorine in SNAr reactions.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies